2,6-Di-sec-butyl-aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21155-53-3 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2,6-di(butan-2-yl)aniline |
InChI |
InChI=1S/C14H23N/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11H,5-6,15H2,1-4H3 |
InChI Key |
GCTRPALYLKYZIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)N |
Origin of Product |
United States |
Stereoelectronic Properties and Conformational Dynamics of 2,6 Di Sec Butyl Aniline
Influence of Steric Hindrance on Amino Group Orientation and Aromatic Resonance
The defining structural feature of 2,6-di-sec-butyl-aniline is the steric strain imposed by the two bulky sec-butyl groups flanking the amino (-NH₂) substituent. This steric hindrance forces the amino group to twist out of the plane of the benzene (B151609) ring. mdpi.comnih.gov In a less sterically crowded aniline (B41778), the amino group tends to be more coplanar with the aromatic ring, allowing for effective overlap between the nitrogen lone pair orbital and the aromatic π-system. This overlap, known as resonance or π-conjugation, delocalizes the nitrogen's lone pair electrons into the ring, enhancing its electron-donating character. mdpi.comresearchgate.net
However, in this compound, the energetic cost of the sec-butyl groups clashing with the amino group is minimized by rotating the C-N bond. This twisting disrupts the ideal alignment for resonance, a phenomenon known as steric inhibition of resonance. mdpi.com The degree of this out-of-plane rotation is a balance between relieving steric strain and maximizing resonance stabilization. Studies on analogous 2,6-dialkylated anilines, such as 2,6-di-isopropylaniline, have shown that the amino group can be significantly displaced from the ring plane. mdpi.com This forces the nitrogen's lone pair to reside in an orbital with more sp³ character, making it more localized on the nitrogen atom and less available for delocalization into the aromatic system. cdnsciencepub.com
Electronic Effects of Ortho-Alkyl Substitution on Aromatic Systems
The ortho-alkylation in this compound has profound electronic consequences. While alkyl groups are generally considered electron-donating through an inductive effect (+I), their primary influence in this context is the steric disruption of resonance. mdpi.commasterorganicchemistry.com The electron-donating resonance effect (+R) of the amino group is a powerful activating feature in aromatic systems, directing electrophilic substitution to the ortho and para positions. researchgate.net
By forcing the amino group out of planarity, the sec-butyl substituents diminish this +R effect. mdpi.com Consequently, the electron-donating capacity of the amino group towards the aromatic ring is significantly reduced. mdpi.comresearchgate.net This deactivation of the aromatic ring towards electrophilic attack, compared to aniline, is a direct consequence of the steric hindrance. However, it is important to note that while the resonance effect is diminished, the inductive effect of the alkyl groups and the localized nature of the nitrogen lone pair can increase the basicity of the amine itself compared to aniline, as the lone pair is more available for protonation. mdpi.com
Conformational Analysis and Molecular Insights through Advanced Spectroscopic Methods
Advanced spectroscopic techniques are invaluable for probing the subtle electronic and conformational details of sterically hindered molecules like this compound.
Utility of ¹³C-NMR for Probing Electronic and Steric Interactions
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the electronic environment of the carbon atoms within a molecule. The chemical shift of the para-carbon (C4) of the benzene ring is particularly sensitive to the electronic effects of the substituent at C1. mdpi.comresearchgate.net In anilines, a more shielded (lower ppm) C4 chemical shift generally corresponds to a greater electron-donating ability of the amino group. mdpi.com
| Compound | Ortho-Substituents | δ (C4) | Inferred Electron-Donating Strength of NH₂ |
|---|---|---|---|
| Aniline | -H | 118.6 | Strong |
| 2,6-Dimethylaniline | -CH₃ | 120.4 | Moderate |
| 2,6-Diethylaniline (B152787) | -CH₂CH₃ | 122.1 | Weaker |
| 2,6-Di-isopropylaniline | -CH(CH₃)₂ | 123.5 | Very Weak |
| 2,6-Di-sec-butylaniline | -CH(CH₃)CH₂CH₃ | Estimated ~124-125 | Estimated Very Weak |
Note: The value for this compound is an estimation based on the trend observed for other 2,6-dialkylated anilines.
Investigation of n-π Interactions via Nitrogen Chemical Shifts
Nitrogen NMR spectroscopy, particularly ¹⁵N-NMR, offers direct insight into the electronic environment of the nitrogen atom and the nature of n-π interactions. mdpi.comresearchgate.net The nitrogen chemical shift is influenced by both polar and steric effects. researchgate.net In sterically hindered anilines, a deviation from the chemical shift of aniline can indicate a change in the hybridization and pyramidalization of the nitrogen atom, as well as the extent of lone pair delocalization. mdpi.com
A decrease in n-π conjugation due to steric hindrance is expected to lead to a more shielded nitrogen nucleus (a more negative or smaller positive δ value, depending on the reference). mdpi.com This is because the lone pair becomes more localized on the nitrogen atom, increasing its electron density. However, changes in the C-N-C bond angles and hybridization can also have a significant impact, making the interpretation of ¹⁵N NMR data complex. Studies on a range of ortho-substituted anilines have shown that there isn't a simple linear correlation between the nitrogen chemical shift and the electron-donating ability of the amino group, highlighting the multifaceted nature of the electronic effects at play. mdpi.com
Theoretical Insights into Molecular Geometry and Electron Distribution
Theoretical and computational chemistry provides a powerful avenue for understanding the molecular structure and electronic properties of molecules like this compound. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, including key bond lengths, bond angles, and dihedral angles.
For this compound, computational models would likely predict a non-planar geometry for the amino group relative to the aromatic ring. The dihedral angle between the H-N-H plane and the plane of the benzene ring would be significantly larger than that in aniline, quantifying the degree of steric hindrance. Furthermore, these calculations can provide insights into the electron distribution, visualizing the localization of the nitrogen lone pair and the altered electron density on the aromatic ring. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify the n-π* interactions and the extent of electron delocalization, providing a theoretical basis for the experimental observations from NMR spectroscopy. researchgate.net While specific computational studies on this compound are not extensively published, the principles derived from studies on similar sterically crowded aromatic systems are directly applicable. psu.edu
Reactivity Profiles and Mechanistic Investigations of 2,6 Di Sec Butyl Aniline
Electrophilic Aromatic Substitution Reactions
The reactivity of the 2,6-di-sec-butyl-aniline ring in electrophilic aromatic substitution is governed by the strong activating, ortho-, para-directing amino (-NH₂) group and the significant steric hindrance from the two sec-butyl groups at the ortho positions. byjus.commasterorganicchemistry.com
Regioselectivity and Steric Control in Halogenation and Nitration
The amino group in aniline (B41778) is a powerful activating group, donating electron density to the aromatic ring through resonance and increasing its nucleophilicity. byjus.com This effect preferentially increases the electron density at the ortho and para positions, directing incoming electrophiles to these sites. However, in this compound, the two bulky sec-butyl groups flank the amino group, creating substantial steric hindrance that effectively blocks electrophilic attack at the ortho positions (C2 and C6). smolecule.comresearchgate.net
Consequently, electrophilic substitution reactions on this compound exhibit high regioselectivity, with the electrophile almost exclusively substituting at the para position (C4), which is electronically activated but sterically accessible. For instance, alkylation with isobutene in the presence of a Lewis acid catalyst like aluminum chloride leads to the formation of 4-tert-butyl-2,6-di-sec-butylaniline. google.com
While specific examples for the halogenation and nitration of this compound are not extensively detailed in readily available literature, the principles of steric control are well-established. Nitration of similarly hindered anilines, such as N-(2-butyl)-3,4-dimethylaniline, demonstrates that substitution occurs at positions not encumbered by bulky groups. google.com Bromination of aniline itself readily produces 2,4,6-tribromoaniline, but with 2,6-disubstitution, the reaction would be directed to the 4-position. byjus.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is based on established principles of electrophilic aromatic substitution and steric hindrance.
| Reaction | Reagent | Expected Major Product | Controlling Factor |
|---|---|---|---|
| Halogenation (Bromination) | Br₂ | 4-Bromo-2,6-di-sec-butylaniline | Steric hindrance at ortho positions directs substitution to the para position. |
| Nitration | HNO₃/H₂SO₄ | 2,6-Di-sec-butyl-4-nitroaniline | Steric hindrance at ortho positions directs substitution to the para position. |
| Friedel-Crafts Alkylation | (CH₃)₂C=CH₂ / AlCl₃ | 4-tert-Butyl-2,6-di-sec-butylaniline google.com | Steric hindrance at ortho positions directs substitution to the para position. |
Challenges and Protection Strategies for Highly Activated Aniline Rings
The high reactivity of the aniline ring presents several challenges during electrophilic aromatic substitution. The strong activation by the amino group can lead to multiple substitutions and undesirable side reactions, particularly oxidation, especially under harsh conditions like nitration in strong acid. byjus.com In strongly acidic media, the aniline is protonated to form the anilinium ion, which is a meta-directing and deactivating group, further complicating the reaction outcome. byjus.com
To overcome these challenges, a common strategy is to protect the amino group, thereby moderating its activating influence. nih.gov Acetylation is a typical protection method, where the aniline is treated with acetic anhydride (B1165640) to form the corresponding acetanilide. ksu.edu.sa The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group. This moderation prevents multiple substitutions and protects the nitrogen from oxidation. After the desired electrophilic substitution is performed, the protecting acetyl group can be readily removed by hydrolysis to regenerate the amino group. ksu.edu.sa
Oxidation and Reduction Chemistry of the Aniline Moiety
Formation of Quinones and Nitroso Derivatives
The aniline moiety is susceptible to oxidation. The oxidation of 2,6-dialkyl-substituted anilines can lead to various products depending on the oxidant and reaction conditions. For instance, the oxidation of the structurally related 2,6-di-tert-butylaniline (B1186569) can yield quinones or nitroso derivatives. smolecule.com The direct oxidative coupling of anilines can also lead to the formation of azo compounds. acs.org
During nitration reactions using nitrous acid (generated from sodium nitrite (B80452) and a strong acid), N-nitroso compounds can be formed as by-products. google.comrsc.org This occurs through the reaction of the amine with the nitrosonium ion (NO⁺). masterorganicchemistry.com The formation of N,N-di-n-butyl-4-nitrosoaniline has been observed when N,N-di-n-butylaniline is treated with sodium nitrite in sulfuric acid. rsc.org Similarly, the deoxygenation of 2,5-di-tert-butylnitrosobenzene yields 2,5-di-tert-butylaniline, indicating a reversible pathway between these functionalities. researchgate.net
Reductive Pathways to Amine Derivatives
While the aniline group itself is already in a reduced state, reductive pathways are crucial for the synthesis of anilines from more oxidized precursors. The most common method for synthesizing anilines is the reduction of the corresponding nitroaromatic compounds. For example, 2,6-di-sec-butyl-4-nitroaniline, formed via nitration, can be reduced to 2,6-di-sec-butyl-p-phenylenediamine. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ over a Pd, Pt, or Ni catalyst) or chemical reduction with metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). ksu.edu.sa
Reactions with Diazonium Salts and Azo Compound Formation
Aromatic amines like this compound can participate in azo coupling reactions, a key process for the synthesis of azo dyes. savemyexams.com In this reaction, the aniline acts as the coupling component, reacting with an aromatic diazonium salt (Ar-N₂⁺), which serves as the electrophile. nih.govlibretexts.org
The reaction is a form of electrophilic aromatic substitution. The highly activated aromatic ring of the aniline attacks the terminal nitrogen of the diazonium ion. Due to the electronic activation from the amino group and the significant steric hindrance at the ortho positions of this compound, the coupling reaction occurs exclusively at the para position. nih.govlibretexts.org The reaction is typically carried out in weakly acidic to neutral conditions. The product is an azo compound, characterized by the -N=N- bridge linking the two aromatic rings. savemyexams.com For example, reacting this compound with benzenediazonium (B1195382) chloride would yield 4-((E)-phenyldiazenyl)-2,6-di-sec-butylaniline.
Table 2: Azo Coupling Reaction with this compound This table illustrates the general reaction for azo compound formation.
| Reactant 1 (Coupling Component) | Reactant 2 (Electrophile) | Reaction Conditions | Product Type | Example Product Name |
|---|---|---|---|---|
| This compound | Benzenediazonium chloride | Cold, weakly acidic solution (pH 4-7) | Azo Compound | 4-((E)-Phenyldiazenyl)-2,6-di-sec-butylaniline |
Photochemistry and Excited-State Reactivity
The introduction of bulky alkyl groups at the ortho positions of the amino group in aniline derivatives, such as in 2,6-di-sec-butylaniline, profoundly influences their photochemical and photophysical properties. The steric hindrance imposed by these substituents restricts the rotation of the amino group and alters the electronic landscape of the molecule, leading to distinct excited-state deactivation pathways.
The concept of Twisted Intramolecular Charge Transfer (TICT) is crucial for understanding the photochemistry of donor-acceptor molecules. rsc.org In molecules susceptible to TICT, photoexcitation leads to an excited state where one part of the molecule twists relative to the other, facilitating a full electron transfer from the donor to the acceptor moiety. rsc.org This process results in a highly polar, charge-separated state. rsc.org
For aromatic amines, the amino group acts as the electron donor and the phenyl ring as the acceptor. In sterically unhindered anilines, the amino group is nearly planar with the benzene (B151609) ring, allowing for significant electronic coupling. However, in sterically hindered anilines like 2,6-di-tert-butylaniline, a close analogue to 2,6-di-sec-butylaniline, the bulky ortho substituents force the amino group to twist out of the plane of the aromatic ring even in the ground state. researchgate.net This pre-twisting has significant consequences for their excited-state dynamics.
Upon photoexcitation, these pre-twisted molecules can more readily adopt the perpendicular geometry required for the formation of a TICT state. nih.govrsc.org The formation of the TICT state provides a non-radiative decay channel, which often leads to fluorescence quenching. Computational studies on related systems have shown that upon excitation, the geometry of the singlet excited state undergoes significant rearrangement, with the aryl and amino groups becoming nearly perpendicular. nih.gov This twisted geometry is characterized by a pyramidalization of the amino nitrogen, indicating an increase in electron density. nih.gov The extent of this twisting and the stability of the resulting TICT state are highly dependent on the solvent polarity, with more polar solvents typically stabilizing the charge-separated TICT state. rsc.orgnih.gov
The photolysis of aromatic amines in aqueous solutions can lead to photoionization, resulting in the generation of a hydrated electron (e⁻aq) and a corresponding radical cation. nih.govnih.gov This process is a primary photochemical pathway for many aromatic amino acids and other aromatic compounds. nih.govnih.gov The generation of a hydrated electron is typically observed via flash photolysis experiments, where a transient absorption signal characteristic of the hydrated electron is detected. nih.gov
For anilines, the efficiency of photoionization is influenced by the substitution pattern on the aromatic ring and the nitrogen atom. In the case of 2,6-di-sec-butylaniline, the electron-donating nature of the alkyl groups and the amino group facilitates the ejection of an electron upon absorption of UV light. The steric hindrance may also play a role in the subsequent reactions of the formed radical cation.
Mechanistic Divergence in Deoxygenation Reactions of Sterically Hindered Nitroso Precursors
The deoxygenation of sterically hindered nitrosobenzenes, which are precursors to the corresponding anilines, reveals significant mechanistic divergence depending on the substitution pattern. Studies on the deoxygenation of 2,5-di-tert-butylnitrosobenzene and 2,4,6-tri-tert-butylnitrosobenzene (B1359800) using triethyl phosphite (B83602) provide insight into the competing reaction pathways. researchgate.netresearchgate.netcdnsciencepub.com
Deoxygenation of 2,4,6-tri-tert-butylnitrosobenzene, a close structural analogue to a potential precursor for 2,6-di-sec-butylaniline, primarily yields 3,3-dimethyl-5,7-di-tert-butyl-2,3-dihydroindole (80%). researchgate.netresearchgate.net This major product arises from a reaction pathway involving a nitrenoid intermediate, which undergoes intramolecular cyclization. researchgate.net In addition, small amounts of 2,4,6-tri-tert-butylaniline (B181305) and a side-chain rearrangement product, 2-(2-methyl-3-propenyl)-4,6-di-tert-butylaniline, are also formed. researchgate.netresearchgate.net
In contrast, the deoxygenation of 2,5-di-tert-butylnitrosobenzene results in a more complex mixture of products. researchgate.netresearchgate.netcdnsciencepub.com This highlights how the steric environment around the nitroso group dictates the reaction outcome. The different product distributions are attributed to differential steric and conformational effects influencing the reactivity of the nitrenoid intermediate. researchgate.netresearchgate.net
The photolysis of sterically hindered nitroso compounds also presents divergent pathways. The photolysis of 2,4,6-tri-tert-butylnitrosobenzene leads to rearrangement products, whereas the photolysis of 2,5-di-tert-butylnitrosobenzene yields a persistent Ar₂N−O radical initially, followed by a complex mixture of products including 1,4-di-tert-butylbenzene (B89470) and 2,5-di-tert-butylphenol. cdnsciencepub.com These differences are again explained by the steric and conformational effects on the nitroso group. cdnsciencepub.com
| Nitroso Precursor | Major Product(s) | Minor Product(s) | Plausible Intermediate | Reference |
|---|---|---|---|---|
| 2,4,6-Tri-tert-butylnitrosobenzene | 3,3-dimethyl-5,7-di-tert-butyl-2,3-dihydroindole (80%) | 2,4,6-Tri-tert-butylaniline, 2-(2-methyl-3-propenyl)-4,6-di-tert-butylaniline | Nitrenoid | researchgate.netresearchgate.net |
| 2,5-Di-tert-butylnitrosobenzene | Complex mixture containing: 2,5-di-tert-butylaniline, 2,5,2′,5′-tetra-tert-butylazobenzene, N-(2,5-di-tert-butylphenyl)-α-tert-butyl-α-2-(5-tert-butylpyridyl)nitrone, diethyl N-(2,5-di-tert-butylphenyl)phosphoramidate | - | Nitrenoid | researchgate.netresearchgate.netcdnsciencepub.com |
Role of 2,6 Di Sec Butyl Aniline and Its Derivatives in Catalysis
2,6-Di-sec-butyl-aniline as a Ligand Precursor in Homogeneous Catalysis
This compound is a highly valuable building block in the synthesis of ligands for homogeneous catalysis. Its utility stems from the two bulky sec-butyl groups positioned ortho to the amine functionality. These groups provide a defined and sterically crowded environment that is instrumental in stabilizing catalytically active metal complexes and directing their reactivity.
The primary use of this compound in ligand design is as a foundational scaffold for creating sterically demanding ligands such as Schiff bases (and the corresponding N-heterocyclic carbenes) and phosphine (B1218219) ligands.
Schiff Base and N-Heterocyclic Carbene (NHC) Ligands: A common and straightforward method to incorporate the 2,6-di-sec-butylanilino moiety is through condensation reactions. For instance, reacting this compound with aldehydes or ketones yields bulky imine (Schiff base) ligands. A notable example is the condensation with 2,6-diacetylpyridine (B75352) to form bis(imino)pyridine ligands, which are tridentate chelators for a variety of transition metals. Similarly, related bulky anilines like 2,6-diisopropylaniline (B50358) are widely used to prepare N-heterocyclic carbene (NHC) precursors, which are subsequently converted into some of the most powerful ligands for cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com This synthesis involves the reaction of the aniline (B41778) with a glyoxal (B1671930) and an aldehyde, followed by cyclization to form an imidazolium (B1220033) salt, the direct precursor to the NHC ligand.
Bulky Phosphine Ligands: While not synthesized directly from the aniline, bulky phosphine ligands are often used in conjunction with substrates like this compound in cross-coupling reactions. The development of ligands such as trineopentylphosphine has been crucial for enabling the coupling of sterically hindered substrates, including bulky anilines. ua.edu
The synthesis of these ligands is often modular, allowing for fine-tuning of the steric and electronic properties of the final catalyst.
The two sec-butyl groups at the 2- and 6-positions of the aniline ring exert a profound influence on the coordination environment of a metal center, which in turn dictates the catalytic activity and selectivity.
Stabilization and Coordination: The significant steric hindrance provided by the bulky substituents is a desirable feature for stabilizing metal centers, preventing catalyst decomposition pathways such as dimerisation, and promoting the formation of highly active, low-coordinate species. smolecule.com This steric shielding creates a protective "pocket" around the metal, controlling substrate access and influencing the geometry of the resulting complex. iastate.edu
Enhanced Catalytic Activity: In many catalytic systems, steric bulk is directly correlated with higher activity. For ruthenium-based metathesis catalysts, ligands with a large cone angle (a measure of steric bulk) can lead to more reactive five-coordinate complexes, outperforming less bulky analogues. researchgate.net Similarly, in gold-catalyzed hydroamination, the steric properties of aniline-derived ligands play a crucial role in determining catalytic efficacy. unibas.it The conformational flexibility of the sec-butyl groups, compared to more rigid groups like tert-butyl, can also be advantageous, allowing the ligand to adapt to the changing steric demands of the catalytic cycle.
The table below summarizes the influence of bulky substituents on catalytic performance, drawing parallels from well-studied aniline derivatives.
| Feature | Influence of Bulky Substituents (e.g., sec-butyl) | Catalytic Implication |
| Steric Hindrance | Creates a defined pocket around the metal center. | Stabilizes low-coordinate species; controls substrate approach. smolecule.com |
| Cone Angle | Increases the ligand's cone angle. | Can enhance reactivity by favoring more active catalyst geometries. researchgate.net |
| Flexibility | Alkyl chains provide conformational flexibility. | Allows adaptation during the catalytic cycle, unlike rigid groups. |
| Stabilization | Prevents catalyst aggregation and decomposition. | Increases catalyst lifetime and overall turnover number. |
Applications in Specific Catalytic Transformations
Ligands and catalysts derived from this compound and its analogues are employed in a variety of critical chemical reactions, from the formation of carbon-nitrogen bonds to complex cooperative and asymmetric processes.
The formation of carbon-nitrogen (C-N) bonds is fundamental in organic synthesis, particularly for producing pharmaceuticals and agrochemicals. Ligands derived from sterically hindered anilines are instrumental in advancing these reactions.
One of the most prominent examples is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. The use of bulky, electron-rich phosphine ligands is essential for coupling challenging substrates, such as sterically hindered anilines like 2,6-diisopropylaniline, with hindered aryl halides. ua.edu In these cases, the aniline acts as the nucleophilic substrate. Furthermore, NHC ligands derived from bulky anilines like 2,6-diisopropylaniline have been successfully used to catalyze the amination of haloarenes. sigmaaldrich.com The steric bulk of the ligand facilitates the crucial reductive elimination step, leading to the formation of the C-N bond and regeneration of the active catalyst.
In cooperative catalysis, the ligand is not merely a spectator that tunes the metal's properties but actively participates in the reaction mechanism. researchgate.net Aniline derivatives are particularly well-suited for this role due to the presence of the N-H group, which can act as a proton donor or acceptor.
Recent research has shown that aniline derivatives can be key components in cooperative catalytic systems. For example, palladium-catalyzed C-H arylation of anilines can proceed through a cooperative mechanism involving a palladium catalyst, a specific S,O-ligand, and a norbornene mediator. researchgate.netuva.nl In such systems, the aniline is not just a substrate but can engage in proton transfer or other interactions that facilitate the key bond-forming steps. Similarly, cooperative catalysis between iridium complexes and other organocatalysts has been used for transformations involving anilines, where the aniline moiety can act as a bifunctional component. rsc.org This bifunctionality, where the ligand assists in substrate activation or bond cleavage, represents a sophisticated approach to catalyst design.
The synthesis of single-enantiomer compounds is a major goal of modern chemistry, and asymmetric catalysis is the most powerful tool to achieve this. While this compound itself is achiral, it serves as an excellent bulky backbone for the construction of chiral ligands.
Steric Obstruction in Catalytic Systems: Case Studies and Limitations
The defining structural feature of 2,6-di-sec-butylaniline is the presence of two bulky sec-butyl groups flanking the amino group. This arrangement imparts significant steric hindrance around the nitrogen center, a characteristic that profoundly influences its application and efficacy in various catalytic systems. smolecule.com This steric bulk can be a double-edged sword: while it is often leveraged to enhance catalyst stability and selectivity, it can also impose significant limitations on reactivity, in some cases preventing reactions entirely.
The primary role of the steric hindrance provided by the 2,6-di-sec-butyl groups is to create a sterically demanding environment around a metal center when the aniline is used as a precursor to a ligand. This property is highly effective in stabilizing metal centers within catalytic complexes. The bulky substituents can prevent catalyst aggregation and decomposition pathways, thereby increasing the catalyst's lifetime and turnover number. However, this same steric crowding can also impede the approach of substrates to the active catalytic site, leading to lower reaction rates or complete inhibition of the catalytic cycle.
A prominent case study illustrating the limitations imposed by steric hindrance is found in nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-nitrogen (C-N) bonds. Research into nickel photoredox dual-catalyzed aryl amination has shown that the steric profile of the aniline nucleophile is a critical factor for success. While anilines with less bulky ortho-substituents, such as methyl or even isopropyl groups, are well-tolerated, extremely hindered anilines can fail to react. uni-regensburg.deacs.org
In a study exploring the scope of nitrogen nucleophiles in a nickel photoredox cross-coupling system, a range of anilines with varying electronic and steric properties were tested. The results demonstrated a clear limitation imposed by excessive steric bulk at the ortho positions of the aniline.
| Aniline Derivative | Ortho-Substituent(s) | Reaction Outcome | Isolated Yield |
|---|---|---|---|
| 4-Fluoroaniline | None | Successful Coupling | Good to Excellent |
| 2,6-Dimethylaniline | Methyl | Successful Coupling | Well-tolerated |
| 2,6-Diisopropylaniline | Isopropyl | Successful Coupling | Well-tolerated uni-regensburg.de |
| 2,6-Di-tert-butylaniline (B1186569) | tert-Butyl | Reaction Ineffective | Not Observed uni-regensburg.deacs.org |
This table illustrates the impact of increasing steric hindrance from ortho-substituents on the efficiency of nickel-catalyzed C-N cross-coupling reactions. Data is based on findings from studies on sterically hindered anilines. uni-regensburg.deacs.org
As shown in the table, even with two isopropyl groups in the ortho positions, the reaction proceeds effectively. However, when the even bulkier 2,6-di-tert-butylaniline was used, it was found to be too sterically hindered to undergo the reaction efficiently. uni-regensburg.deacs.org Although 2,6-di-sec-butylaniline was not explicitly tested in this specific study, its steric profile, being intermediate between di-isopropyl and di-tert-butyl, suggests it would face significant, and potentially prohibitive, challenges in such catalytic systems.
This limitation is not universal and depends heavily on the specific catalytic transformation. The steric hindrance that prevents a substrate from accessing a nickel catalyst in a cross-coupling reaction might be the very property that confers high selectivity in a different catalytic process by precisely controlling the orientation of a smaller substrate. For instance, the conformational flexibility of the sec-butyl groups, when compared to the more rigid tert-butyl groups, allows for more adaptive binding in some catalytic cycles, potentially striking an optimal balance of steric and electronic properties for specific applications.
The reduced basicity of highly hindered anilines also plays a role. The basic strength of 2,6-di-tert-butyl-substituted primary amines is drastically lower than what would be expected based on electronic effects alone, a phenomenon attributed to steric hindrance to the solvation of the corresponding ammonium (B1175870) cation. researchgate.net This altered basicity can affect the deprotonation step in many catalytic cycles that rely on an amine substrate.
Applications of 2,6 Di Sec Butyl Aniline in Advanced Organic Synthesis and Material Science
Utilization as a Synthetic Intermediate in Complex Molecule Synthesis
The sterically encumbered nature of 2,6-di-sec-butylaniline makes it a crucial building block in the synthesis of complex organic molecules. The bulky sec-butyl groups can direct the regioselectivity of reactions, preventing unwanted side reactions at the ortho positions and influencing the stereochemical outcome of transformations. This level of control is paramount in the multi-step synthesis of intricate molecular architectures, such as those found in pharmaceuticals and agrochemicals. researchgate.net
For instance, 2,6-di-sec-butylaniline and its derivatives are employed as precursors for the synthesis of N-aryl imines. escholarship.org These imines are versatile intermediates that can undergo a variety of transformations, including reductions to form secondary amines, additions of nucleophiles to the carbon-nitrogen double bond, and cycloaddition reactions. The steric bulk provided by the 2,6-di-sec-butylphenyl group can enhance the stability of these imines and influence the stereoselectivity of subsequent reactions.
Furthermore, this aniline (B41778) derivative serves as a key starting material for the preparation of various ligands used in catalysis. The steric hindrance around the nitrogen atom can be leveraged to create specific coordination environments for metal centers, thereby tuning the activity and selectivity of catalysts in a range of organic transformations. For example, N-heterocyclic carbene (NHC) ligands derived from bulky anilines like 2,6-di(pentan-3-yl)aniline (B1610436) have been shown to stabilize metal centers and improve catalytic efficiency in cross-coupling reactions.
Contributions to Benzyne (B1209423) Chemistry and Related Methodologies
Benzyne, a highly reactive and transient intermediate, has become a powerful tool in organic synthesis for the construction of complex aromatic systems. fiveable.memasterorganicchemistry.com The generation of benzyne and its subsequent trapping with various reagents allows for the formation of new carbon-carbon and carbon-heteroatom bonds. 2,6-Di-sec-butylaniline and its analogs play a significant role in this area of chemistry. fiveable.me
The steric hindrance provided by the two sec-butyl groups can influence the regioselectivity of nucleophilic attack on unsymmetrical benzyne intermediates. fiveable.me When a benzyne molecule is generated with substituents, the incoming nucleophile may preferentially attack the less sterically hindered position. By employing bulky aniline derivatives as nucleophiles, chemists can direct the addition to a specific carbon atom of the benzyne triple bond, leading to the formation of a desired regioisomer. This control is crucial for the synthesis of specifically substituted aromatic compounds.
Modern methods for generating benzyne under mild conditions have further expanded its utility in organic synthesis. masterorganicchemistry.com The development of precursors that release benzyne at or below room temperature has made this reactive intermediate more accessible for a wider range of applications. masterorganicchemistry.com The strategic use of sterically demanding nucleophiles, such as 2,6-di-sec-butylaniline, in conjunction with these mild generation methods, provides a powerful platform for the efficient and selective synthesis of complex aromatic molecules. fiveable.menottingham.ac.uk
Influence on Polymer Properties and Polymerization Processes
The incorporation of 2,6-di-sec-butylaniline into polymer structures significantly impacts their properties and the polymerization processes themselves. The steric bulk of the sec-butyl groups introduces conformational constraints and alters the intermolecular interactions within the polymer chains, leading to unique material characteristics.
Enantioselective Polymerization of Substituted Anilines
The synthesis of optically active polymers is a field of growing interest due to their potential applications in chiral separations, asymmetric catalysis, and optoelectronics. Enantioselective polymerization, where a chiral catalyst or additive directs the formation of a polymer with a specific helical conformation, is a key strategy for producing such materials.
Research has demonstrated the successful synthesis of optically active poly[2-(sec-butyl)aniline] (PSBA) nanofibers through the in situ chemical oxidative polymerization of racemic (±)-2-sec-buthylaniline. acs.org This process utilizes a chiral dopant, such as (+)- or (−)-camphor sulfonic acid (HCSA), to induce a one-handed helical conformation in the resulting polymer chains. acs.org The bulky 2-sec-butyl substituent plays a crucial role in this process, as it increases the steric hindrance and influences the ring-torsion angle between adjacent phenyl rings in the polymer backbone. acs.org This steric effect, combined with the chiral environment provided by the dopant, leads to the formation of optically active, nanofibrillar structures. acs.org
Steric Effects on Polymer Chain Flexibility and Nanostructure Formation
The steric hindrance imparted by the 2,6-di-sec-butyl groups has a profound effect on the flexibility of polymer chains and their ability to self-assemble into ordered nanostructures. In contrast to unsubstituted polyaniline, which can form various morphologies, substituted polyanilines with bulky groups often exhibit increased chain flexibility. acs.org
However, in the case of poly[2-(sec-butyl)aniline], the bulky substituent complicates the formation of nanofibrillar structures through conventional methods like interfacial polymerization or rapid mixing. acs.org A specific synthetic approach is required to overcome the decreased reactivity of the monomer and promote the formation of nanofibers. acs.org This highlights the delicate balance between steric hindrance and polymerization conditions in controlling the final morphology of the polymer. The ability to produce nanofibers from such a sterically hindered monomer opens up possibilities for creating novel materials with tailored nanostructures and properties. acs.org
Exploitation of Steric Hindrance in Reaction Mechanism Studies and Reagent Design
The significant steric bulk of 2,6-di-sec-butylaniline makes it an invaluable tool for probing reaction mechanisms and for the rational design of new chemical reagents. smolecule.com The steric hindrance around the amino group can be used to control the accessibility of reactive sites, thereby influencing the course of a chemical reaction. rsc.org
In mechanistic studies, comparing the reactivity of 2,6-di-sec-butylaniline with less hindered anilines can provide insights into the steric requirements of a particular transformation. mdpi.comresearchgate.net If a reaction is significantly slower or fails to proceed with the bulkier aniline, it suggests that the transition state is sensitive to steric crowding around the nitrogen atom. This information is crucial for understanding the intimate details of how a reaction occurs and for optimizing reaction conditions. For example, the study of electron-donor properties in a series of ortho-substituted anilines revealed that increasing steric bulk can decrease the donor properties of the amino group. mdpi.com
The steric properties of 2,6-di-sec-butylaniline are also intentionally incorporated into the design of new reagents to achieve specific chemical outcomes. For instance, its derivatives can be used as bulky bases or as ligands for metal catalysts. A bulky base may selectively deprotonate a less sterically accessible proton, while a bulky ligand can create a specific coordination environment around a metal center, leading to enhanced selectivity in catalytic reactions. csic.es The ability to modulate the steric environment of a reagent is a powerful strategy in modern organic synthesis for achieving high levels of control and efficiency. rsc.org
Advanced Characterization Techniques for In Depth Study of 2,6 Di Sec Butyl Aniline
Vibrational Spectroscopy for Mechanistic and Structural Insights (IR, Raman, SERS)
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. The IR spectrum of 2,6-Di-sec-butyl-aniline is characterized by absorption bands associated with its specific functional groups. For the closely related 2,6-di-tert-butylaniline (B1186569), characteristic N-H stretching vibrations of the primary amino group appear in the 3300-3500 cm⁻¹ region. smolecule.com The aliphatic sec-butyl groups give rise to prominent C-H stretching vibrations around 2800-3000 cm⁻¹. smolecule.com Other bands corresponding to N-H bending, C-N stretching, and aromatic C-C and C-H vibrations provide further structural confirmation. The steric hindrance imposed by the bulky sec-butyl groups can influence the position and intensity of these bands compared to unsubstituted aniline (B41778).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrations that are strong in Raman are often weak in IR, and vice-versa. For this compound, key Raman bands would include the aromatic ring breathing modes and C-C stretching vibrations. In studies of similar molecules like 2,6-diethylaniline (B152787), characteristic Raman signals are well-documented. spectrabase.com
Surface-Enhanced Raman Scattering (SERS): SERS dramatically amplifies the Raman signal of molecules adsorbed onto metallic nanostructures, allowing for ultra-sensitive detection and providing insights into surface interactions. Studies on sterically hindered anilines, such as 2,6-diisopropylaniline (B50358), show that the ortho-alkyl groups influence the molecule's orientation and interaction with the metal surface. scirp.orgresearchgate.net This steric hindrance can affect the enhancement of certain vibrational modes, particularly those involving the amino group, which is crucial for the chemical enhancement mechanism in SERS. scirp.org The analysis of SERS spectra can reveal information about the adsorption mechanism, for example, whether the aniline binds to the surface via the nitrogen lone pair or the π-system of the aromatic ring. researchgate.net
Table 1: Representative Vibrational Frequencies for 2,6-Dialkyl-Anilines This table is compiled from data on aniline and its alkylated derivatives, such as 2,6-di-tert-butylaniline and 2,6-diisopropylaniline.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| NH₂ Scissoring | 1600 - 1630 | IR, Raman, SERS |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman, SERS |
| C-N Stretch | 1250 - 1350 | IR, Raman, SERS |
| Ring Breathing/Deformation | 800 - 1000 | Raman, SERS |
Nuclear Magnetic Resonance (NMR) for Detailed Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
For this compound, ¹H and ¹³C NMR spectra confirm the molecular structure and reveal the electronic effects of the substituents. The steric bulk of the two sec-butyl groups at the ortho positions restricts the rotation of these groups and influences the electronic environment of the aromatic ring and the amino group.
¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons and the different protons within the sec-butyl groups. The aromatic protons typically appear as a multiplet in the range of δ 6.8-7.1 ppm. The methine proton (-CH-) of the sec-butyl group is a key indicator, usually appearing as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene (-CH₂) and methyl (-CH₃) protons of the sec-butyl groups resonate at higher fields (upfield). The amino (-NH₂) protons present a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons show signals in the δ 118-145 ppm region. The C1 carbon (attached to the amino group) and the C2/C6 carbons (attached to the sec-butyl groups) are significantly affected by substitution. Studies on related 2,6-dialkylated anilines show that ortho-substitution decreases the electron-donating properties of the amino group, which is reflected in the ¹³C chemical shifts of the aromatic carbons, particularly the para-carbon (C4). mdpi.comresearchgate.net The signals for the aliphatic carbons of the sec-butyl groups appear in the upfield region of the spectrum.
Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound Data obtained from supporting information of a chemical communications publication. rsc.org
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| ¹H | Aromatic (m, p) | 7.08 (d), 6.79 (t) | Aromatic protons |
| ¹H | -NH₂ | 3.82 | Broad singlet |
| ¹H | sec-Butyl (-CH-) | 3.04 | Multiplet (pentet) |
| ¹H | sec-Butyl (-CH₂-) | 2.11-2.05 | Multiplet |
| ¹H | sec-Butyl (-CH₃) | 1.85-1.63 | Multiplet |
| ¹³C | Aromatic (C2/C6) | 141.1 | Quaternary carbon |
| ¹³C | Aromatic (C3/C5) | 123.3 | CH |
| ¹³C | Aromatic (C4) | 118.2 | CH |
| ¹³C | sec-Butyl (-CH-) | 40.1 | CH |
| ¹³C | sec-butyl (-CH₂-) | 32.3 | CH₂ |
| ¹³C | sec-butyl (-CH₃) | 25.1 | CH₃ |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Catalytic Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.org While specific XPS studies on this compound are not prevalent in the literature, the application of XPS to related systems demonstrates its potential for surface and catalytic investigations involving this compound.
Catalytic Applications: 2,6-Dialkylated anilines are important industrial intermediates, often synthesized via alkylation of aniline over solid acid catalysts. researchgate.net XPS is a powerful tool for characterizing these catalysts. For instance, if this compound were used in a process with a heterogeneous catalyst (e.g., a supported metal catalyst), XPS could be employed to analyze the catalyst surface before and after the reaction. mdpi.com This analysis would reveal:
Elemental Composition: Confirming the presence of all expected elements on the catalyst surface.
Oxidation States: Determining the chemical state of the active metal species (e.g., Pd(0) vs. Pd(II)), which is crucial for understanding the catalytic cycle. mdpi.com
Adsorbed Species: Detecting the presence of nitrogen and carbon species on the spent catalyst, which could indicate adsorption of the aniline or its reaction products, potentially leading to catalyst deactivation. The binding energies of the N 1s and C 1s core levels would provide information about the chemical environment of the adsorbed molecules. kuleuven.be
Surface Modification Studies: this compound could also be used to modify surfaces, and XPS would be essential for confirming the successful functionalization. By analyzing the high-resolution spectra of N 1s, C 1s, and other relevant elements, one could verify the covalent attachment and determine the chemical nature of the surface-bound layer.
Table 3: Potential XPS Analysis for a System Involving this compound This table illustrates the type of information that could be obtained from a hypothetical XPS study.
| Core Level | Expected Binding Energy Range (eV) | Information Gained |
|---|---|---|
| C 1s | 284 - 288 | Distinguishing between aliphatic C-C/C-H (~285 eV), C-N (~286 eV), and aromatic carbon. |
| N 1s | 398 - 402 | Identifying the amino group (-NH₂, ~399 eV). Shifts can indicate protonation, coordination to a metal, or oxidation. |
| O 1s | 530 - 534 | Detecting surface oxidation of the compound or the substrate. |
| Metal Core Level (e.g., Pd 3d) | Varies by metal | Determining the oxidation state of the catalyst (e.g., Pd⁰, Pd²⁺), which is critical for mechanistic analysis. |
Laser Flash Photolysis for Transient Species Detection and Kinetic Analysis
Laser Flash Photolysis (LFP) is a powerful technique used to study short-lived, transient species such as excited states and radicals generated by a pulse of laser light. researchgate.net By monitoring the change in absorption of a sample on timescales from nanoseconds to milliseconds, LFP provides kinetic and spectroscopic data on these reactive intermediates. Although no specific LFP studies on this compound have been reported, extensive research on other anilines provides a clear picture of the expected photochemistry and the insights LFP could offer. rsc.orgrsc.org
Expected Transient Species: Upon UV excitation, anilines can undergo several photophysical and photochemical processes. LFP experiments on aniline in various solvents have identified key transient species: rsc.org
Triplet Excited State (³Aniline):* Formed via intersystem crossing from the initial singlet excited state. Anilino triplet states have characteristic absorption spectra that can be monitored to study their decay kinetics and quenching reactions.
Aniline Radical Cation (Aniline•⁺): In polar solvents, photoionization can occur, ejecting an electron and forming the aniline radical cation. rsc.org This species is a key intermediate in photoinduced electron transfer reactions. rsc.org
Solvated Electron (e⁻aq): The electron ejected during photoionization becomes solvated and has a strong, broad absorption in the near-IR region, making it readily detectable by LFP. rsc.org
Kinetic Analysis: By monitoring the decay of the transient absorption signals over time, absolute rate constants for the reactions of these intermediates can be determined. For this compound, LFP could be used to measure:
The rate of intersystem crossing.
The quantum yield of photoionization.
The rate constants for electron transfer from the excited aniline to a suitable acceptor molecule. rsc.org
The lifetime of the radical cation and its subsequent reactions.
The bulky sec-butyl groups would likely influence the photophysics, potentially affecting the lifetimes of the excited states and the efficiency of photoionization due to steric and electronic effects.
Table 4: Typical Transient Species in Aniline Photolysis Detectable by LFP Based on data from LFP studies of aniline and its derivatives. rsc.orgrsc.orgresearchgate.net
| Transient Species | Description | Typical λₘₐₓ (nm) |
|---|---|---|
| ¹Aniline* | Singlet Excited State | ~600-635 |
| ³Aniline* | Triplet Excited State | ~350-460 |
| Aniline•⁺ | Radical Cation | ~400-430 |
| Anilino Radical (Anilino•) | Formed by N-H bond fission | ~400 |
| Solvated Electron (e⁻) | Ejected electron in polar solvent | Broad, ~720 (in water) |
Theoretical and Computational Chemistry Approaches to 2,6 Di Sec Butyl Aniline
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. mdpi.compku.edu.cn In DFT calculations, the total energy of the system is determined as a functional of the electron density. pku.edu.cn This approach allows for the accurate prediction of molecular properties. Common software packages like Gaussian are used for these calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G* or higher to ensure accurate results for delocalized systems. mdpi.comacs.org
For 2,6-di-sec-butyl-aniline, a primary focus of DFT calculations is geometry optimization. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. A key structural feature of 2,6-disubstituted anilines is the degree of pyramidalization at the nitrogen atom and the torsional angle between the amino group (NH₂) and the plane of the benzene (B151609) ring. The bulky sec-butyl groups at the ortho positions create significant steric hindrance, which is expected to force the amino group out of the plane of the aromatic ring to minimize steric repulsion. DFT calculations can precisely quantify this out-of-plane twist angle. mdpi.com
Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the distribution of electron density, molecular orbital shapes and energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen lone pair would be an electron-rich site, although its accessibility is sterically hindered.
Table 1: Representative DFT-Calculated Parameters for Substituted Anilines Note: This table provides examples of parameters typically calculated using DFT. Exact values for this compound would require specific computation.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Total Energy | The total electronic energy of the optimized geometry. | Allows for comparison of the relative stability of different conformers. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic excitation energy. A larger gap suggests higher stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
| N-C-C-N Torsional Angle | The twist angle of the amino group relative to the benzene ring. | Quantifies the degree of steric hindrance and its effect on conjugation. mdpi.com |
| Natural Atomic Charges | Calculated charge distribution on each atom. pku.edu.cn | Helps in understanding the reactivity and intermolecular bonding sites. |
Molecular Dynamics Simulations for Conformational Landscapes
The sec-butyl groups in this compound possess multiple rotatable single bonds, leading to significant conformational flexibility. While DFT is excellent for finding the minimum energy structure, Molecular Dynamics (MD) simulations are employed to explore the full conformational landscape and thermodynamic properties of such flexible molecules. acs.orgscispace.com
MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. shu.ac.uk This requires a force field, which is a set of parameters and equations that define the potential energy of the molecule as a function of its atomic coordinates.
For this compound, MD simulations can reveal:
Conformational Isomers (Rotamers): By simulating the molecule's movement over time, different stable and metastable conformations arising from the rotation around the C-C and C-N bonds of the sec-butyl groups can be identified.
Energy Barriers: The simulations can estimate the energy barriers between different conformers, providing insight into the kinetics of conformational change.
Population Analysis: By running the simulation for a sufficient duration, the relative populations of different conformers at a given temperature can be determined, revealing which shapes the molecule is most likely to adopt.
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of this compound.
The results from MD simulations provide a dynamic picture of the molecule's structure, which is crucial for understanding its interactions in a real-world environment, such as in solution or within a biological system.
Quantum Chemical Calculations of Reactivity Parameters and Reaction Pathways
Quantum chemical calculations, particularly using DFT, are instrumental in predicting the chemical reactivity of this compound. acs.orgresearchgate.net Several calculated parameters serve as descriptors of reactivity.
Frontier Molecular Orbitals (FMOs): The energy and spatial distribution of the HOMO and LUMO are key to understanding reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For an aniline (B41778) derivative, the HOMO is typically located on the aromatic ring and the nitrogen atom. The steric hindrance from the sec-butyl groups would modulate the accessibility of these sites to reagents.
Molecular Electrostatic Potential (MEP): The MEP provides a map of electrostatic potential on the electron density surface, visually identifying sites for electrophilic and nucleophilic attack. pku.edu.cnpku.edu.cn
Fukui Functions: These functions are derived from conceptual DFT and are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.
Proton Affinity (PA): The basicity of the amino group can be quantified by calculating the proton affinity, which is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. researchgate.net The bulky ortho-substituents in this compound are known to decrease the basicity of the amino group due to steric hindrance to protonation and solvation.
Furthermore, quantum chemical methods can be used to model entire reaction pathways. By calculating the geometries and energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for predicting reaction feasibility and kinetics. For example, one could model the reaction of this compound with an electrophile to determine the regioselectivity and the energy barrier for the reaction.
Table 2: Calculated Reactivity Descriptors Note: This table illustrates key reactivity descriptors derived from quantum chemical calculations.
| Descriptor | Method of Calculation | Predicted Role in Reactivity |
|---|---|---|
| E(HOMO) | DFT | Energy of the highest occupied molecular orbital; higher energy indicates greater electron-donating ability. |
| E(LUMO) | DFT | Energy of the lowest unoccupied molecular orbital; lower energy indicates greater electron-accepting ability. |
| Global Hardness (η) | DFT (η ≈ [E(LUMO) - E(HOMO)]/2) | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Proton Affinity (PA) | Quantum Chemistry (e.g., G3MP2, B3LYP) | Quantifies gas-phase basicity of the amino group. researchgate.net |
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra. nih.gov
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. rsc.org This is typically done using the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts are then scaled or referenced against a known standard (like tetramethylsilane, TMS) to allow for direct comparison with experimental data. For this compound, this can help assign the complex signals arising from the diastereotopic protons and carbons within the sec-butyl groups and can reveal the electronic effects of the substituents on the aromatic ring. Studies on similar ortho-substituted anilines show that steric hindrance significantly affects the chemical shifts of the ring carbons. mdpi.com
Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. researchgate.net These calculated frequencies correspond to the absorption bands in an IR spectrum. While calculated frequencies are often systematically higher than experimental ones, they can be scaled by an empirical factor to achieve good agreement. This allows for the assignment of specific bands in the experimental spectrum to particular molecular vibrations, such as the N-H stretches of the amino group or the C-H bending modes of the alkyl chains.
The correlation between predicted and experimental spectra serves as a stringent test of the accuracy of the computational model and provides a high degree of confidence in the structural assignment of the molecule.
Synthesis and Reactivity of Functionalized 2,6 Di Sec Butyl Aniline Derivatives and Analogs
Structure-Reactivity Relationships in Sterically Hindered Anilines
The relationship between the molecular structure of sterically hindered anilines and their chemical reactivity is governed by a delicate interplay of steric and electronic effects. The ortho-alkyl groups not only physically obstruct the amino group but also influence its electronic nature.
The primary structural feature of 2,6-di-sec-butylaniline is the significant steric hindrance around the nitrogen atom, a consequence of the two bulky sec-butyl groups in the ortho positions. This steric shielding directly impacts the accessibility of the amine's lone pair of electrons, thereby modulating its reactivity in various chemical transformations. In studies of nickel-catalyzed photoredox reactions, a linear correlation has been observed between the reaction rate of sterically hindered anilines and their "buried volume" at the nitrogen atom, a computational descriptor that quantifies the steric environment. acs.org This demonstrates that as steric bulk increases, reactivity can decrease in a predictable manner.
Beyond simple physical obstruction, ortho-substitution also alters the electronic properties of the aniline (B41778) ring. Studies using 13C-NMR spectroscopy to evaluate electronic and steric interactions have shown that ortho-substitution generally decreases the electron-donor properties of the amino group. researchgate.net For instance, the amino group in 2,6-di-i-propylaniline exhibits very weak electron-donor characteristics. researchgate.net This electronic modification arises because the bulky groups can disrupt the coplanarity between the amino group and the aromatic ring, which in turn reduces p-π conjugation. The impact of these combined steric and electronic effects is also evident in the properties of polymers derived from ortho-substituted anilines; the nature of the substituent significantly influences the morphology and electrical properties of the resulting polyaniline derivatives. researchgate.net
Design and Synthesis of Analogs with Modified Steric and Electronic Profiles
The targeted design and synthesis of analogs of 2,6-di-sec-butylaniline allow for the fine-tuning of its molecular properties for specific applications. By systematically altering the substituents on the aromatic ring, chemists can modify the steric hindrance and electronic character of the molecule.
A clear example of modifying the electronic and steric profile is the synthesis of 4-t-butyl-2,6-di-sec-butylaniline. This analog is prepared by reacting 2,6-di-sec-butylaniline with isobutene in the presence of an aluminum chloride catalyst at elevated temperatures, resulting in the addition of a bulky, electron-donating tert-butyl group at the para-position. google.com
Furthermore, the synthesis of sterically demanding diarylamines has been achieved through methods like the Buchwald-Hartwig coupling. bris.ac.uk This reaction allows for the coupling of various aryl bromides with hindered anilines, including those with multiple ortho-substituents, to produce a library of analogs with systematically varied steric bulk. bris.ac.uk The synthesis of complex heterocyclic structures, such as benzazepines, often involves the preparation of functionalized aniline precursors which are then carried through multi-step reaction sequences. clockss.org For example, an N-substituted aniline can be synthesized and subsequently cyclized via an intramolecular Mitsunobu reaction to form the desired heterocyclic core. clockss.org These synthetic strategies showcase the versatility of the aniline scaffold in creating a diverse range of analogs with tailored three-dimensional structures and electronic properties.
Comparative Studies with Other Bulky Aromatic Amines (e.g., Di-tert-butyl-anilines, Di-isopropyl-anilines)
To better understand the unique properties of 2,6-di-sec-butylaniline, its reactivity is often compared with that of other bulky aromatic amines, such as 2,6-diisopropylaniline (B50358) and 2,6-di-tert-butylaniline (B1186569). These comparative studies highlight how subtle changes in the structure of the ortho-alkyl groups can lead to significant differences in chemical behavior.
In nickel-catalyzed C-N cross-coupling reactions, the degree of steric hindrance at the ortho positions is a critical determinant of reactivity. For example, while anilines with isopropyl groups at both ortho-positions are well-tolerated, the extremely bulky 2,6-di-tert-butylaniline is often too sterically hindered to undergo the reaction effectively. chemrxiv.org The reactivity of 2,6-di-sec-butylaniline falls between these two, demonstrating that the branched nature of the sec-butyl group provides substantial but not always prohibitive hindrance.
The electronic effects also vary across this series. Spectroscopic and computational analyses show that increasing the bulk of the ortho-substituents can decrease the electron-donating ability of the amino group. researchgate.net The nitrogen atom in N,N-dimethyl-2,6-di-i-propylaniline, for instance, is considered to have an electron-acceptor character. researchgate.net In other reaction systems, such as dediazoniation, the extreme steric bulk of 2,4,6-tri-tert-butylaniline (B181305) leads to novel rearrangements and the formation of persistent radical species, a reactivity pattern not typically observed for less hindered anilines. cdnsciencepub.com
| Amine | Ortho Substituent | Relative Reactivity in Ni-Catalyzed Coupling chemrxiv.org | Key Structural/Reactivity Notes |
|---|---|---|---|
| 2,6-Diisopropylaniline | Isopropyl | Tolerated, good yields | Considered a standard for "bulky" anilines in coupling reactions. chemrxiv.org |
| 2,6-Di-sec-butylaniline | sec-Butyl | Reactive, but can be challenging | Used to synthesize derivatives like curing agents for epoxy resins. google.com |
| 2,6-Di-tert-butylaniline | tert-Butyl | Generally unreactive | Often too sterically hindered for effective C-N bond formation in cross-coupling. chemrxiv.org |
Novel Derivatives with Specific Chemical or Catalytic Applications
The functionalization of 2,6-di-sec-butylaniline has led to the development of novel derivatives with specific, high-value applications in materials science and chemical synthesis.
One of the most notable applications is in the formulation of high-performance polymers. A key derivative, 4,4'-methylenebis(2,6-di-sec-butylaniline), is utilized as a curing agent for epoxy resins. google.com This diamine, prepared by reacting 2,6-di-sec-butylaniline with formaldehyde, imparts desirable properties to the cured epoxy, such as toughness and resistance to distortion at elevated temperatures. google.com
In the realm of materials science, derivatives of ortho-substituted anilines are used as monomers for the synthesis of polyanilines. researchgate.net These polymers are soluble in common organic solvents and can be cast into thin films for use in chemical sensors, demonstrating high sensitivity to analytes like moisture and ammonia. researchgate.net
Furthermore, sterically hindered anilines are valuable precursors in synthetic chemistry. They are used to create a wide range of N-aryl anthranilic acid derivatives through copper-catalyzed cross-coupling reactions. acs.org In a different application, highly hindered anilines like 2,4,6-tri-tert-butylaniline serve as starting materials for creating unusual low-coordinate organophosphorus compounds, which are stabilized by the bulky aryl substituent. semanticscholar.org The development of novel general anesthetics based on 2,6-disubstituted phenols has also involved the use of related chiral sec-butylanilines as synthetic intermediates. nih.govgoogle.com
| Derivative Name | Application | Source |
|---|---|---|
| 4,4'-Methylenebis(2,6-di-sec-butylaniline) | Curing agent for epoxy resins | google.com |
| Poly(2-(1-methylbutyl)aniline) | Active material for chemical sensors (ammonia, humidity) | researchgate.net |
| N-Aryl anthranilic acids | Intermediates in organic synthesis | acs.org |
| 4-t-Butyl-2,6-di-sec-butylaniline | Functionalized analog for further synthesis | google.com |
Emerging Research Frontiers and Future Perspectives for 2,6 Di Sec Butyl Aniline
Integration in Advanced Functional Materials Design
The distinct structural features of 2,6-di-sec-butyl-aniline make it a valuable monomer for the synthesis of advanced functional polymers. Its bulky substituents can influence polymer chain packing, solubility, and electronic properties.
Research has focused on the polymerization of substituted anilines to create materials with tailored characteristics. For instance, poly[2-(sec-butyl)aniline] (PSBA) has been synthesized and studied for its properties. Unlike the parent polyaniline (PANI), which often results in spherical structures, derivatives with bulky substituents like 2-sec-butyl aniline (B41778) can form nanofibrillar structures under specific polymerization conditions. acs.org The steric hindrance from the sec-butyl groups decreases the monomer's reactivity, which complicates the formation of these desirable nanofiber structures. acs.org However, researchers have successfully produced PSBA nanofibers for the first time by using an initiator and carefully controlling the oxidant-to-monomer ratio without agitation. acs.org
These substituted polymers exhibit enhanced solubility in organic solvents compared to PANI, which is a significant advantage for material processing and application. acs.org Furthermore, because the 2-sec-butylaniline (B1295110) monomer is chiral, the resulting polymer is intrinsically chiral, opening possibilities for applications in enantioselective processes. acs.org The development of such polymers with unique morphologies and properties is relevant for applications in organic electronics and advanced functional materials. uva.nlacs.org
Table 1: Properties of Poly[2-(sec-butyl)aniline] (PSBA) for Functional Materials
| Property | Observation | Implication for Functional Materials | Reference |
|---|---|---|---|
| Morphology | Can form nanofibrillar structures under specific conditions. | High surface area is beneficial for sensors, catalysts, and electronic devices. | acs.org |
| Solubility | Good solubility in organic solvents. | Facilitates easier processing and fabrication of thin films and devices. | acs.org |
| Chirality | Intrinsically chiral due to the chiral monomer. | Potential applications in chiroptical devices, enantioselective separations, and asymmetric catalysis. | acs.org |
| Reactivity | Lower polymerization reactivity compared to aniline due to steric hindrance. | Requires tailored synthesis strategies to achieve high molecular weight and desired morphology. | acs.org |
Role in Sustainable Chemical Processes and Green Chemistry Applications
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgcolab.ws Catalysis is a cornerstone of green chemistry, as it allows for the use of substoichiometric amounts of reagents, often leading to higher selectivity and reduced waste. colab.ws
This compound and other bulky anilines play a role in this paradigm, primarily through their application in catalysis. The steric hindrance they provide is a key tool for controlling reaction selectivity. For example, in palladium-catalyzed amination reactions, the steric bulk of phosphine (B1218219) ligands, which can be derived from hindered anilines, can prevent side reactions and selectively yield the desired product. rsc.org This high selectivity minimizes the formation of byproducts and simplifies purification, aligning with green chemistry principles like waste prevention and atom economy. colab.ws
Exploration of Novel Catalytic Transformations Mediated by Bulky Anilines
The steric and electronic properties of bulky anilines like this compound are being harnessed to mediate a variety of novel catalytic transformations. Their primary role is often as a precursor to ligands for metal catalysts, where their size can create a specific coordination environment around the metal center, influencing reactivity and selectivity.
A significant area of research is in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, which is fundamental for synthesizing pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.gov The challenge often lies in coupling sterically hindered substrates. Recent developments have shown that specific palladium/ligand systems are highly effective for the coupling of hindered anilines with aryl halides. researchgate.net For example, biaryl phosphorinane ligands have demonstrated high activity for coupling hindered, electron-deficient anilines with bulky aryl halides, a particularly challenging class of C-N cross-coupling. researchgate.net Similarly, palladium-NHC (N-heterocyclic carbene) catalysts have been shown to be versatile enough to facilitate the amination of even bulky ortho-substituted aryl sulfides with anilines. nih.govkyoto-u.ac.jp
The steric hindrance of the aniline is a critical factor. In some systems, increasing the steric bulk on the aniline can surprisingly lead to faster reaction rates compared to the less-hindered parent aniline. researchgate.net However, there is a limit, as excessively hindered anilines like 2,6-di-tert-butyl aniline can be too sterically hindered to react effectively in some catalytic systems. chemrxiv.orgacs.org This highlights the delicate balance of steric factors required for optimal catalytic performance.
Table 2: Catalytic Transformations Involving Hindered Anilines
| Reaction Type | Catalyst System | Role of Hindered Aniline | Key Finding | Reference |
|---|---|---|---|---|
| para-C−H Arylation | Palladium / Bulky Phosphine Ligand | Substrate | A bulky shielding group on the aniline nitrogen directs arylation exclusively to the para-position. | nih.gov |
| Amination of Aryl Sulfides | Palladium / N-Heterocyclic Carbene (NHC) | Nucleophile | The system is effective for coupling a wide variety of anilines, including bulky ortho-substituted ones. | nih.govkyoto-u.ac.jp |
| C-N Cross-Coupling | Palladium / Biaryl Phosphorinane Ligand | Substrate | Highly active for coupling hindered, electron-deficient anilines with hindered aryl halides. | researchgate.net |
| Guanylation | Magnesium(II) Amide Complex | Substrate | Reaction of bulky anilines like 2,6-diisopropylaniline (B50358) requires higher temperatures. | researchgate.net |
| C-N Cross-Coupling | Nickel / Visible Light | Nucleophile | Steric hindrance from ortho-alkyl groups is well tolerated, though extremely bulky anilines may fail to react. | chemrxiv.orgacs.org |
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
To design more efficient catalysts and synthetic routes, a deep understanding of reaction mechanisms is essential. Advanced spectroscopic techniques combined with computational chemistry are proving to be indispensable tools for studying reactions involving sterically hindered anilines.
Computational methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways, calculate transition state energies, and rationalize experimental observations. rsc.orgacs.org For example, computational studies have been used to understand how bulky ligands control chemoselectivity in Pd-catalyzed N-arylation reactions. rsc.org These studies can reveal subtle effects, such as how the conformation of a ligand influences the energy barriers of key steps like oxidative addition and reductive elimination. rsc.org In the development of ligands for coupling hindered anilines, computational studies suggested that ligands with phenyl substituents provide greater activity due to more favorable aniline binding in the catalytic cycle. researchgate.net
Kinetic, spectroscopic, and computational tools have been combined to probe the mechanism of Cu-catalyzed C–N coupling of hindered aryl iodides and anilines. acs.org Such studies can identify the rate-determining step and the nature of the active catalyst, providing insights that lead to the development of more efficient processes under milder conditions. acs.org In another study, structure–reactivity relationships were established by correlating computed molecular properties, such as the percent buried volume at the nitrogen atom of hindered anilines, with experimentally observed reaction rates. acs.orguni-regensburg.de This synergy between experimental and computational approaches accelerates the discovery and optimization of new chemical transformations.
Table 3: Spectroscopic and Computational Insights into Hindered Aniline Reactions
| Methodology | System Studied | Insight Gained | Reference |
|---|---|---|---|
| Kinetics, Spectroscopy, DFT | Cu-catalyzed C-N coupling of hindered substrates | Identified oxidative addition as the rate-determining step and elucidated the nature of the active catalyst. | acs.org |
| X-ray Crystallography, DFT | Highly-hindered Cu(I) and Ag(I) NHC complexes | Determined steric effects, frontier molecular orbitals, and bond orders to rationalize catalytic reactivity. | nih.gov |
| DFT Calculations | Pd-catalyzed coupling of hindered anilines | Showed that specific ligand architectures lead to more favorable aniline binding in the catalytic cycle. | researchgate.net |
| DFT Calculations | Pd-catalyzed N-arylation | Explained how steric bulk on phosphine ligands controls chemoselectivity between mono- and di-arylation. | rsc.org |
| In situ NMR, DFT (Buried Volume) | Ni-catalyzed C-N coupling of anilines | Established a linear correlation between the size of the aniline (buried volume) and the relative reaction rate. | acs.orguni-regensburg.de |
Expanding the Synthetic Scope of Ortho-Hindered Anilines for Novel Applications
The growing interest in the applications of ortho-hindered anilines has spurred research into new and more efficient synthetic methods to access these valuable building blocks. Traditional methods can sometimes be harsh or lack generality. beilstein-journals.org Consequently, there is a drive to develop novel strategies that proceed under mild conditions and tolerate a wide range of functional groups.
Recent breakthroughs include the development of novel catalytic systems for the synthesis of substituted anilines. For example, a cobalt-catalyzed cyclization of ortho-substituted anilines with CO2 and H2 has been reported for producing N-containing heterocycles, showcasing a green chemistry approach. rsc.org Another novel method allows for the direct synthesis of meta-arylated anilines via a cooperative palladium/norbornene catalysis system, providing access to compounds relevant for organic electronics. uva.nl This method tolerates challenging ortho-substituted anilines. uva.nl
Transition-metal-free approaches are also emerging. One such method prepares various primary anilines from functionalized arylboronic acids using an inexpensive nitrogen source under basic aqueous conditions, a method where steric hindrance was found to have minimal impact on reaction efficiency. organic-chemistry.org Catalyst- and additive-free methods, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, further expand the toolkit for creating aniline derivatives with operational simplicity. beilstein-journals.org These expanded synthetic methodologies not only make existing hindered anilines more accessible but also open the door to creating entirely new structures with unique properties for unexplored applications. google.com
Q & A
Q. What synthetic methodologies are optimal for preparing 2,6-Di-sec-butyl-aniline, and how can reaction conditions be systematically optimized?
Methodology:
- Substrate Selection: Start with aniline derivatives (e.g., 2,6-dimethylaniline ) and perform alkylation using sec-butyl halides. Monitor steric hindrance effects, as bulky substituents at the 2,6-positions influence reaction kinetics .
- Catalytic Optimization: Test palladium or copper catalysts in polar aprotic solvents (e.g., DMF, THF) under inert atmospheres. Track reaction progress via TLC or GC-MS to identify intermediates .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via melting point analysis and HPLC (>99% purity threshold) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral discrepancies be addressed?
Methodology:
- Structural Confirmation: Use H/C NMR to verify substitution patterns. Compare chemical shifts with PubChem data for analogous compounds (e.g., 2,6-dimethylaniline: δ 2.2 ppm for methyl groups) .
- Quantitative Analysis: Employ GC with flame ionization detection (FID) or HPLC-UV (λ = 235–288 nm) for purity assessment .
- Troubleshooting: If NMR signals overlap (e.g., due to diastereomers), use 2D-COSY or HSQC for resolution. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodology:
- Exposure Mitigation: Use fume hoods and PPE (gloves, goggles) due to vapor pressure <0.01 mmHg at 20°C .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from alkylation) with sodium bicarbonate before disposal .
- Emergency Response: In case of skin contact, wash with soap/water and consult SDS guidelines (e.g., EPA DSSTox ID: DTXSID40363707) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in substituent effects on this compound’s reactivity?
Methodology:
- DFT Calculations: Model steric/electronic effects using Gaussian or ORCA. Compare HOMO/LUMO energies of sec-butyl vs. isopropyl substituents to predict regioselectivity .
- Kinetic Isotope Effects (KIE): Use deuterated analogs to study hydrogen abstraction mechanisms in nitration or halogenation reactions .
- Validation: Correlate computational results with experimental data (e.g., Hammett plots for substituent constants) .
Q. What strategies are effective for identifying and mitigating byproduct formation during this compound synthesis?
Methodology:
- Byproduct Profiling: Use LC-MS to detect side products (e.g., dialkylated species). Optimize stoichiometry (amine:alkylating agent = 1:1.2) to minimize over-alkylation .
- Mechanistic Studies: Perform trapping experiments (e.g., adding radical scavengers) to distinguish between SN2 vs. radical pathways .
- Scale-Up Adjustments: Reduce reaction temperature by 10–20°C during scale-up to control exothermic side reactions .
Q. How do steric and electronic factors influence this compound’s applications in catalysis or drug precursor synthesis?
Methodology:
- Steric Parameterization: Calculate Tolman cone angles or %V to quantify steric bulk. Compare with catalytic activity in cross-coupling reactions .
- Electronic Profiling: Use cyclic voltammetry to measure redox potentials. Correlate with ligand performance in transition-metal complexes .
- Biological Screening: Test derivatives as kinase inhibitors (e.g., via ELISA) to evaluate structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
